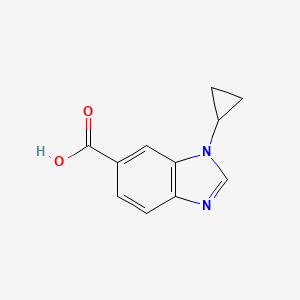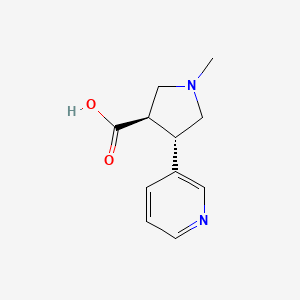![molecular formula C22H28N2O2 B2893424 3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol CAS No. 441292-01-9](/img/structure/B2893424.png)
3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The methoxyphenyl group suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring, which could contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole ring, diethylamino group, and methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic addition . For example, the reduction of carbonyl compounds using sodium tetrahydridoborate is a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, while the indole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Fluorescence Switches for Sensing Applications
The compound exhibits aggregation-induced emission (AIE) , which is a phenomenon where the fluorescence is enhanced upon aggregation . This property is particularly useful in the development of fluorescence switches for sensing applications. The compound can undergo reversible fluorescence switching in response to pH changes, making it a potential candidate for pH sensors in various environmental and biological contexts .
Cancer Cell Imaging
Derivatives of this compound have been used in the synthesis of new chalcones for living cancer cell imaging applications . These compounds exhibit significant Stokes shifts and strong solvatofluorochromism, which are desirable properties for fluorescent probes used in imaging. They have shown potential as imaging agents in living prostate cells, indicating their applicability in medical diagnostics and research .
Chemosensors for Metal Ions
The photophysical properties of related D–π-A Schiff base compounds have been explored for their applications in the detection of metal ions . These compounds can act as chemosensors for ions like Cu(^{2+}) and Mn(^{2+}) , which are important for environmental monitoring and industrial processes .
Thermochromic Materials
The compound has shown reversible thermochromism, which is the ability to change color with temperature . This property can be utilized in the development of smart materials that respond to temperature changes, with applications ranging from thermal sensors to dynamic display technologies .
Organic Nanoparticles for Optical Applications
Analogues of this compound have been used to prepare fluorescent organic nanoparticles (FONs) through electrochemical methods . These nanoparticles have diverse functional groups and good optical properties, making them suitable for use in optoelectronic devices and bioimaging .
Molecular Electronics
The compound’s ability to undergo protonation and deprotonation processes without fatigue suggests its use in molecular electronics . It could be incorporated into devices as part of an electronic circuit, contributing to the development of molecular switches or memory storage devices .
Eigenschaften
IUPAC Name |
1-(diethylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-23(5-2)15-19(25)16-24-21-9-7-6-8-18(21)14-22(24)17-10-12-20(26-3)13-11-17/h6-14,19,25H,4-5,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIKGFWNMNPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)
![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)
![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)
